molecular formula C21H17NO5S2 B2983555 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1421456-80-5

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2983555
M. Wt: 427.49
InChI Key: FFHFCERSCLZXMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

The molecular formula of this compound is C13H15NO3S2. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.39. Thiophene, a component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Interactions and Synthesis Techniques

Chemical research has explored various interactions and synthetic approaches involving compounds related to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One study focused on reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of novel compounds with potential applications in pharmaceuticals and materials science (Kornev, Tishin, & Sosnovskikh, 2019). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicating the versatility of these chemical frameworks in creating bioactive molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Characterization of Complexes

The synthesis and characterization of metal complexes involving similar chromen-3-yl compounds have been extensively studied. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide were synthesized, demonstrating the potential for these complexes in catalysis and as functional materials (Myannik et al., 2018).

Antimicrobial and Biological Activities

Compounds structurally related to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have shown significant antimicrobial and biological activities. Research into benzopyrone derivatives has led to the synthesis of compounds with potent antimicrobial properties, offering new avenues for the development of antimicrobial agents (El-Shaaer, 2012). Additionally, studies on novel chromone-pyrimidine coupled derivatives have demonstrated their potential in antimicrobial analysis, enzyme assays, and toxicity studies, highlighting their therapeutic potential (Tiwari et al., 2018).

Molecular Mechanisms and Theoretical Investigations

Density functional theoretical investigations have provided insights into intramolecular proton transfer mechanisms in derivatives of 3-hydroxychromone, offering a deeper understanding of the molecular mechanisms underlying the photophysical properties of these compounds (Huang et al., 2017). This research underpins the development of advanced materials with specific optical properties.

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S2/c1-26-15-5-2-4-12-10-14(21(25)27-19(12)15)20(24)22-11-13-7-8-17(29-13)18(23)16-6-3-9-28-16/h2-10,18,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHFCERSCLZXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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